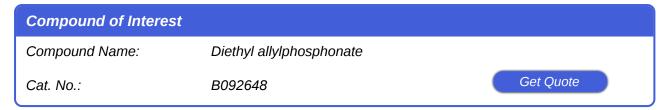


An In-depth Technical Guide to the Spectroscopic Data of Diethyl Allylphosphonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **diethyl allylphosphonate** (CAS No. 1067-87-4), a versatile organophosphorus intermediate. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and analysis.

Spectroscopic Data Summary

The spectroscopic data for **diethyl allylphosphonate** is summarized in the following tables, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **diethyl allylphosphonate**. The following tables detail the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities for 1 H, 13 C, and 31 P NMR.

Table 1: ¹H NMR Data for **Diethyl Allylphosphonate**[1]



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
5.78	m	-	1H, -CH=CH ₂
5.23 - 5.16	m	-	2H, -CH=CH ₂
4.14 - 4.04	m	-	4H, 2x -OCH₂CH₃
2.60	ddt	J(H,P) = 21.9, J(H,H) = 7.4, J(H,H) = 1.2	2H, P-CH ₂ -
1.30	t	J(H,H) = 7.1	6H, 2x -OCH₂CH₃

Table 2: 13C NMR Data for **Diethyl Allylphosphonate**[1]

Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment
127.56	d, J(C,P) = 11.2	-CH=CH ₂
119.95	d, J(C,P) = 14.4	-CH=CH2
61.95, 61.90	-	2x -OCH ₂ CH ₃
32.25	d, J(C,P) = 138.3	P-CH ₂ -
16.44, 16.40	-	2x -OCH₂CH₃

Table 3: 31P NMR Data for **Diethyl Allylphosphonate**[1]

Chemical Shift (δ) ppm	
27.08	

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **diethyl allylphosphonate** are presented in Table 4.

Table 4: Infrared (IR) Spectroscopy Data for Diethyl Allylphosphonate



Wavenumber (cm ⁻¹)	Assignment
~2980	C-H stretch (alkyl)
~1645	C=C stretch (alkenyl)
~1250	P=O stretch
~1025	P-O-C stretch
~970, ~915	=C-H bend (alkenyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) and their relative intensities for **diethyl allylphosphonate** are listed in Table 5.

Table 5: Mass Spectrometry (MS) Data for **Diethyl Allylphosphonate**[1]

m/z	Relative Intensity (%)	Assignment
178.8	89.9	[M]+ (Molecular Ion)
151.1	31.7	[M - C ₂ H ₃] ⁺
134.0	38.5	[M - C₂H₅O] ⁺
123.2	27.4	[M - C₃H₅O] ⁺
109.1	99.9	[M - C4H7O]+ (Base Peak)
97.1	31.2	[P(O)(OH) ₂]+
91.2	22.1	[C ₇ H ₇]+
81.2	33.7	[P(O)(OH)]+
65.2	17.5	[P(OH) ₂]+
41.2	17.5	[C₃H₅] ⁺



Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **diethyl allylphosphonate**.

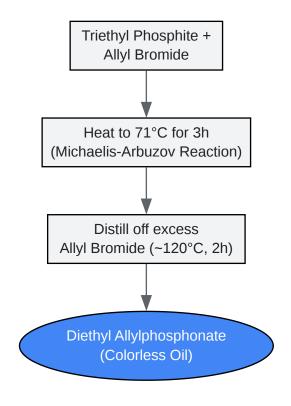
Synthesis of Diethyl Allylphosphonate

A common and efficient method for the synthesis of **diethyl allylphosphonate** is the Michaelis-Arbuzov reaction.[1][2]

Procedure:[1]

- Freshly distilled triethyl phosphite (30 mmol) and allyl bromide (33 mmol) are added to a round-bottomed flask equipped with a reflux condenser under a nitrogen atmosphere.
- The reaction mixture is heated to 71 °C for 3 hours.
- After the reaction is complete, the excess allyl bromide is removed by distillation by heating the crude mixture to approximately 120 °C for 2 hours.
- The resulting product, diethyl allylphosphonate, is obtained as a colorless oil. The purity of the product can be verified by thin-layer chromatography (TLC) and gas chromatography (GC).





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Synthesis of **Diethyl Allylphosphonate**

Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H, 13C, and 31P NMR spectra were recorded on a 600 MHz spectrometer.[1]
- The sample was dissolved in deuterated chloroform (CDCl₃).[1]
- Chemical shifts for ¹H and ¹³C NMR were referenced to tetramethylsilane (TMS) at 0.00 ppm.
- The ³¹P NMR spectrum was referenced to an external standard of 85% phosphoric acid.

Infrared (IR) Spectroscopy:

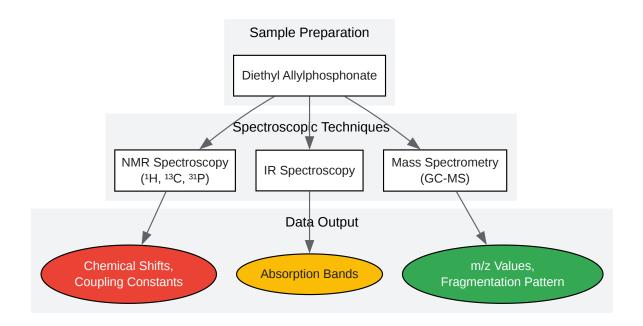
• IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.



 The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS):

- Electron ionization mass spectrometry (EIMS) was performed to obtain the fragmentation pattern.[1]
- The data provided was obtained via gas chromatography-mass spectrometry (GC-MS).



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Spectroscopic Analysis Workflow

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References







- 1. Diethyl allylphosphonate synthesis chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
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